![molecular formula C15H10Cl2FNO2 B14204040 4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide CAS No. 860954-33-2](/img/structure/B14204040.png)
4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of chloro, fluoro, and benzamide functional groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution:
Amidation: The final step involves the formation of the benzamide group through the reaction of an amine with the acylated intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide include:
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: This compound has a hydroxy group instead of a fluoro group, which may result in different reactivity and biological activity.
2-Chloro-N-(4-fluorophenyl)benzamide: Lacks the oxoethyl group, which may affect its chemical properties and applications.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a methoxy and sulfamoyl group, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
860954-33-2 |
|---|---|
Molekularformel |
C15H10Cl2FNO2 |
Molekulargewicht |
326.1 g/mol |
IUPAC-Name |
4-chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C15H10Cl2FNO2/c16-11-5-1-10(2-6-11)15(21)19-14(17)13(20)9-3-7-12(18)8-4-9/h1-8,14H,(H,19,21) |
InChI-Schlüssel |
YJAKHKJFOYRBKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(NC(=O)C2=CC=C(C=C2)Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


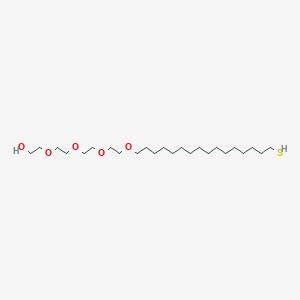
![Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate](/img/structure/B14203969.png)
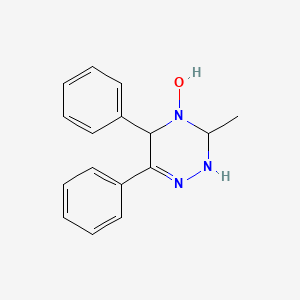
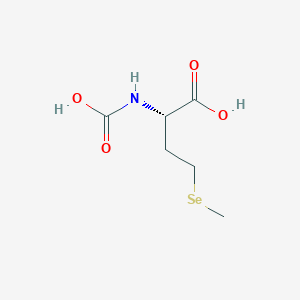
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)
![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
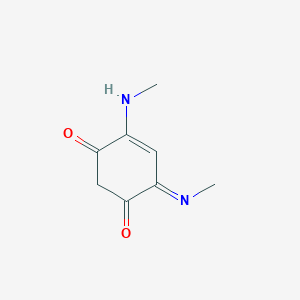
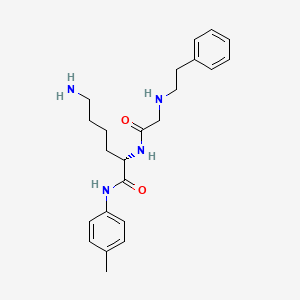
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
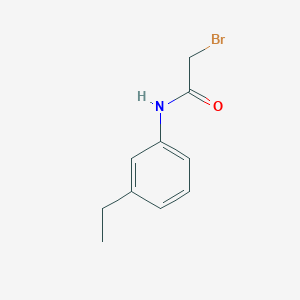
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
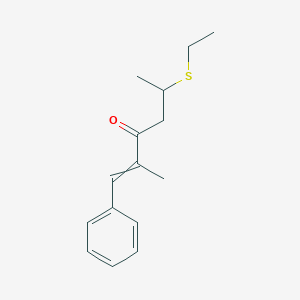
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)

